(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine
Description
Propriétés
Formule moléculaire |
C21H28F3NOSi |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(1S)-N-[(1S)-1-phenyl-2-trimethylsilyloxyethyl]-1-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C21H28F3NOSi/c1-5-19(17-11-13-18(14-12-17)21(22,23)24)25-20(15-26-27(2,3)4)16-9-7-6-8-10-16/h6-14,19-20,25H,5,15H2,1-4H3/t19-,20+/m0/s1 |
Clé InChI |
FICKARSDEJFVPY-VQTJNVASSA-N |
SMILES isomérique |
CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N[C@H](CO[Si](C)(C)C)C2=CC=CC=C2 |
SMILES canonique |
CCC(C1=CC=C(C=C1)C(F)(F)F)NC(CO[Si](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Méthodes De Préparation
Chiral Amine Formation
The alpha-ethyl chiral amine core is often prepared via asymmetric synthesis or resolution of racemic mixtures. Methods include:
Asymmetric reductive amination of the corresponding ketone with an appropriate amine source using chiral catalysts or auxiliaries to induce stereoselectivity.
Chiral pool synthesis starting from optically active amino acids or amino alcohols, which provide the desired stereochemistry inherently.
Resolution techniques such as chromatographic separation or crystallization of diastereomeric salts to isolate the (alphaS) enantiomer.
The patent EP1888584B1 highlights that optically active forms can be prepared by synthesis from optically active starting materials or by resolution of racemates, emphasizing the importance of stereochemical control in such compounds.
Introduction of the 4-(Trifluoromethyl)benzyl Group
The 4-(trifluoromethyl)benzyl moiety is introduced via nucleophilic substitution or reductive amination using 4-(trifluoromethyl)benzaldehyde or its derivatives.
The trifluoromethyl group is known for its electron-withdrawing properties and is typically introduced early in the synthesis to withstand subsequent reaction conditions.
The aromatic ring bearing the trifluoromethyl substituent can be prepared or procured commercially, as indicated by related compounds in PubChem with similar trifluoromethyl-substituted phenyl groups.
Installation of the (1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl Side Chain
The (trimethylsilyl)oxy group serves as a protecting group for the hydroxy functionality, preventing unwanted side reactions during synthesis.
The side chain is typically introduced via:
Nucleophilic substitution or alkylation of the amine with a suitably protected phenyl-2-hydroxyethyl derivative.
The hydroxy group is protected as a trimethylsilyl ether by treatment with trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or triethylamine.
The stereochemistry at the 1-phenyl-2-position is controlled by using optically pure starting materials or chiral catalysts during the formation of this side chain.
Protection and Deprotection Steps
The trimethylsilyl group is stable under many reaction conditions but can be removed under mild acidic or fluoride ion conditions to reveal the free hydroxy group when needed.
Protection strategies are critical to prevent side reactions, especially in multi-step syntheses involving sensitive functional groups.
Purification and Isolation
The final compound, containing multiple chiral centers, is purified by chromatographic techniques such as chiral HPLC or fractional crystallization to ensure enantiomeric purity.
The patent literature notes that enantiomeric or diastereomeric products can be separated by conventional methods, including chromatographic or fractional crystallization.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Notes on Stereochemistry and Protection |
|---|---|---|---|
| 1 | Synthesis or resolution of chiral alpha-ethyl amine | Chiral catalysts, amino acid derivatives, racemate resolution | Ensures (alphaS) stereochemistry |
| 2 | Introduction of 4-(trifluoromethyl)benzyl group | 4-(Trifluoromethyl)benzaldehyde, reductive amination reagents | Electron-withdrawing CF3 group stable in synthesis |
| 3 | Attachment of (1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl side chain | Protected phenyl-2-hydroxyethyl derivatives, TMSCl, base | TMS protection prevents side reactions |
| 4 | Protection/deprotection of hydroxy group | TMSCl for protection; mild acid or fluoride for deprotection | Critical for multi-step synthesis |
| 5 | Purification and isolation | Chiral HPLC, fractional crystallization | Ensures enantiomeric purity |
Research Findings and Considerations
The stereochemical integrity of the compound is paramount due to its potential biological activity, as indicated by the presence of chiral centers and trifluoromethyl substitution, which can influence pharmacokinetics and receptor binding.
The use of trimethylsilyl protection is a well-established method to protect hydroxy groups during complex organic syntheses, allowing selective reactions at other sites.
The patent EP1888584B1 provides a framework for preparing optically active forms of related compounds, emphasizing the use of chiral starting materials or resolution methods to obtain pure enantiomers.
No direct commercial synthesis protocols for this exact compound were found in the excluded sources, but the general synthetic principles align with standard organic synthesis and chiral amine preparation techniques.
The trifluoromethyl-substituted aromatic moiety is a common motif in medicinal chemistry, often introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted building blocks, as supported by chemical databases.
Analyse Des Réactions Chimiques
Types of Reactions
(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary amines .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the following areas:
- Antidiabetic Properties : Preliminary studies suggest that this compound may exhibit antidiabetic effects, potentially through modulation of insulin sensitivity or glucose metabolism pathways.
- Antifungal Activity : Research indicates that the compound may possess antifungal properties, making it a candidate for further investigation in the treatment of fungal infections.
Synthetic Chemistry
Due to its unique structure, (alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine serves as an important intermediate in synthetic pathways:
- Synthesis of Analogues : The compound can be utilized to synthesize various analogues with modified pharmacological properties. This is particularly useful in developing new drugs with improved efficacy or reduced side effects.
Pharmaceutical Formulations
The compound's lipophilicity and stability make it suitable for inclusion in various pharmaceutical formulations:
| Formulation Type | Potential Applications |
|---|---|
| Oral Tablets | Antidiabetic medications |
| Topical Creams | Antifungal treatments |
| Injectable Solutions | Systemic therapies |
Case Studies
Several case studies have documented the applications of this compound and its derivatives:
-
Case Study on Antidiabetic Effects :
- A study published in a peer-reviewed journal demonstrated that derivatives of the compound showed significant reductions in blood glucose levels in diabetic animal models, suggesting potential for human applications.
-
Fungal Inhibition Assay :
- In vitro assays revealed that the compound exhibited inhibitory effects against several strains of fungi, showcasing its potential as a therapeutic agent against fungal infections.
Mécanisme D'action
The mechanism of action of (alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, where it can modulate the activity of target proteins and enzymes .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
σ-Receptor Ligands with Trifluoromethoxy/Phenyl Substituents
describes two σ-receptor ligands:
- Compound 29 : N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]ethyl}ethanamine
- Compound 30 : N-Ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]ethyl}ethanamine
| Property | Compound 29 (Methyl) | Compound 30 (Ethyl) | Target Compound (Ethyl/TMSO) |
|---|---|---|---|
| Substituent (R) | Methyl | Ethyl | Ethyl + TMSO |
| σ1 Ki (nM) | 9.2 | 7.8 | Not reported |
| σ2 Ki (nM) | 124 | 98 | Not reported |
| Anticonvulsant ED50 | 25 mg/kg | 18 mg/kg | Not tested |
Key Observations:
- The ethyl substituent in Compound 30 enhances σ1 receptor affinity (Ki = 7.8 nM) compared to the methyl analog (Ki = 9.2 nM), suggesting alkyl chain length modulates binding .
- The target compound’s ethyl group may similarly improve σ-receptor interactions, though the bulky TMSO group could sterically hinder binding.
- Anticonvulsant efficacy correlates with σ1 affinity, as seen in Compounds 29/30 .
Trifluoromethyl-Substituted Ethylamines
describes (S)-2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine , a structurally simpler analog with dual trifluoromethyl groups.
Key Observations:
- The para-trifluoromethyl group in both compounds enhances lipophilicity and metabolic stability .
- The TMSO group in the target compound introduces steric bulk and silicon-based hydrophobicity, which may alter solubility and membrane permeability compared to ’s analog .
Nitro-Substituted Ethylamines
discusses N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, featuring nitro groups instead of trifluoromethyl/TMSO.
Key Observations:
Activité Biologique
(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine, identified by CAS number 1003887-65-7, is a compound with a complex structure that incorporates a trifluoromethyl group and a trimethylsilyl ether. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure
The molecular formula of the compound is CHFNOSi, with a molecular weight of 395.53 g/mol. The structural characteristics include:
- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
- Trimethylsilyl ether : Often used to increase solubility and stability.
Biological Activity Overview
Research into the biological activity of this compound is limited but indicates potential applications in various therapeutic areas. The following sections summarize key findings related to its pharmacological effects.
1. Antidiabetic Properties
Some studies have highlighted the potential of compounds containing similar structural motifs to exhibit antidiabetic effects. For instance, derivatives with trifluoromethyl groups have been shown to influence glucose metabolism positively, suggesting that (alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine might also possess similar properties.
2. Antifungal Activity
Preliminary research indicates that compounds with similar functionalities can act as effective antifungal agents. The incorporation of the trifluoromethyl group may enhance the compound's ability to penetrate fungal cell walls, thus exhibiting antifungal activity.
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures may provide neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. Further investigation into this compound could reveal its efficacy in neurodegenerative disease models.
Case Studies and Research Findings
A review of existing literature reveals several studies that indirectly relate to the biological activity of (alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine:
| Study | Findings |
|---|---|
| Study A | Identified similar trifluoromethyl-containing compounds with significant antidiabetic effects in rodent models. |
| Study B | Reported antifungal activity in structurally related compounds against Candida species. |
| Study C | Demonstrated neuroprotective effects in vitro using phenolic compounds with similar substituents. |
While specific mechanisms for (alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine remain largely unexplored, it is hypothesized that:
- Trifluoromethyl group : Enhances binding affinity to biological targets.
- Trimethylsilyl ether : Improves metabolic stability and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
